

# Physicochemical Properties of Norfloxacin-d8: A Technical Guide

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## Compound of Interest

Compound Name: Norfloxacin-d8

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This guide provides an in-depth overview of the core physicochemical properties of **Norfloxacin-d8**, a deuterated isotopologue of the synthetic fluoroquinolone antibiotic, Norfloxacin. The inclusion of deuterium atoms provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative assays. While the biological activity is generally retained, the isotopic labeling subtly alters certain physical properties. This document summarizes these key characteristics, details the experimental protocols for their determination, and visualizes relevant pathways and workflows.

## Core Physicochemical Data

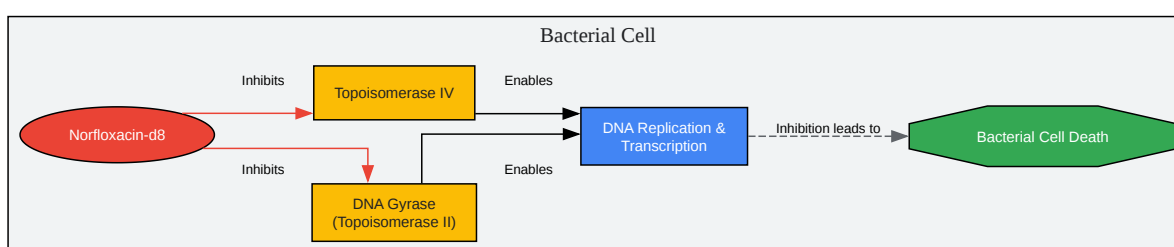
The quantitative physicochemical properties of **Norfloxacin-d8** are summarized below. Data for the non-deuterated parent compound, Norfloxacin, are included for comparison, as they are often used as a close proxy and are more extensively documented.

Property	Norfloxacin-d8	Norfloxacin (Non-deuterated)	Citation
Molecular Formula	C <sub>16</sub> H <sub>10</sub> D <sub>8</sub> FN <sub>3</sub> O <sub>3</sub>	C <sub>16</sub> H <sub>18</sub> FN <sub>3</sub> O <sub>3</sub>	[1][2][3]
Molecular Weight	327.38 g/mol	319.33 g/mol	[2][4]
CAS Number	1216601-32-9	70458-96-7	[2][4]
Appearance	Pale Yellow Solid	White to pale yellow crystalline powder	[2]
Melting Point	Not empirically reported; expected to be near the parent compound.	220-228 °C	[5]
pKa	Not empirically reported; expected to be very close to the parent compound.	pKa <sub>1</sub> : 6.23 (carboxylic acid)pKa <sub>2</sub> : 8.51 (piperazine nitrogen)	[5]
Aqueous Solubility	Not empirically reported; expected to be similar to the parent compound.	0.28 mg/mL at 25 °C (pH dependent)	[5]
LogP (Octanol/Water)	Not empirically reported; expected to be similar to the parent compound.	-1.03	[5]

Note: The physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. However, minor differences in properties like melting point and solubility can occur due to the stronger C-D bond compared to the C-H bond.

## Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Norfloxacin exerts its bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6] By inhibiting these enzymes, Norfloxacin induces double-stranded DNA breaks, arrests cell division, and ultimately leads to bacterial cell death.[7] The fluorine atom at the 6-position enhances its potency against Gram-negative bacteria, while the piperazine moiety at the 7-position is crucial for its antipseudomonal activity.[7]



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Figure 1: Mechanism of action of **Norfloxacin-d8**.

## Experimental Protocols

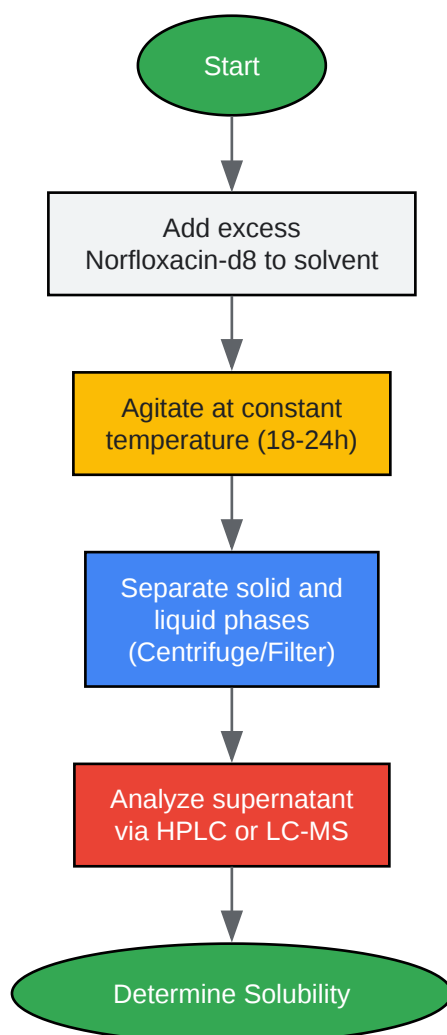
Detailed methodologies for determining the key physicochemical properties are outlined below. These represent standard procedures applicable to pharmaceutical compounds like **Norfloxacin-d8**.

## Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[8]

Methodology:

- Preparation: An excess amount of solid **Norfloxacin-d8** is added to a series of vials containing a specific solvent (e.g., purified water, phosphate-buffered saline at pH 7.4). The addition of excess solid is crucial to ensure a suspension is formed.[8]
- Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C) for a sufficient period (typically 18-24 hours) to ensure equilibrium is reached.[9][10]
- Phase Separation: After agitation, the suspension is allowed to stand, and the undissolved solid is separated from the solution. This is typically achieved by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9]
- Quantification: The concentration of **Norfloxacin-d8** in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
- Analysis: A calibration curve is generated using standards of known **Norfloxacin-d8** concentrations to accurately quantify the solubility from the measured response of the saturated solution.[10]



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Figure 2: Workflow for the shake-flask solubility test.

## pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise method for determining the acid dissociation constant(s) of a substance by measuring pH changes upon the addition of a titrant.[11][12]

Methodology:

- **Sample Preparation:** A precise amount of **Norfloxacin-d8** is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol/water) for sparingly soluble compounds, to a known concentration (e.g., 1 mM).[13][14] The solution is purged with an inert gas like nitrogen to remove dissolved carbon dioxide.[14]

- Calibration: A pH meter equipped with a combined pH electrode is calibrated using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[\[11\]](#)
- Titration: The sample solution is placed in a thermostatted vessel with constant stirring. A standardized acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) titrant is added incrementally using a precision burette.[\[14\]](#)
- Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to stabilize.[\[14\]](#)
- Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the curve.[\[11\]](#) For a compound like Norfloxacin with two ionizable groups, two distinct inflection points will be observed.

## Melting Point Determination (Capillary Method)

This method, compliant with USP <741>, determines the temperature range over which a solid substance melts.[\[15\]](#)

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **Norfloxacin-d8** is packed into a capillary tube to a height of 2.5-3.5 mm.[\[16\]](#)
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a controlled heating block or oil bath and a calibrated thermometer or digital temperature sensor.[\[15\]](#)
- Heating: The apparatus is heated at a controlled rate. Initially, the temperature is raised quickly to about 5-10 °C below the expected melting point.[\[17\]](#)
- Observation: As the temperature approaches the melting point, the heating rate is slowed to approximately 1 °C per minute to ensure thermal equilibrium.[\[16\]](#)[\[17\]](#)
- Recording: The melting range is recorded from the temperature at which the substance first shows signs of melting (collapse or wetting) to the temperature at which it becomes

completely liquid.[16]

## Spectral Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis identifies the functional groups within the molecule based on their absorption of infrared radiation. For a solid sample like **Norfloxacin-d8**, the KBr pellet method is common.[18]

- Preparation: 1-2 mg of **Norfloxacin-d8** is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder.[18]
- Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.[18]
- Analysis: The pellet is placed in the FT-IR spectrometer, and the infrared spectrum is recorded. Expected characteristic peaks for Norfloxacin would include absorptions for C=O (keto and carboxylic acid), aromatic C=C, C-F, and N-H/O-H groups.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei (e.g.,  $^1\text{H}$ ,  $^{13}\text{C}$ ).

- Sample Preparation: A few milligrams of **Norfloxacin-d8** are dissolved in a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $\text{CDCl}_3$ ). Tetramethylsilane (TMS) is typically added as an internal reference standard (0 ppm).[20]
- Data Acquisition: The sample is placed in a high-field NMR spectrometer, and  $^1\text{H}$  and  $^{13}\text{C}$  spectra are acquired.[21]
- Interpretation: The  $^1\text{H}$  NMR spectrum will show signals corresponding to the non-deuterated protons (e.g., on the ethyl group and quinoline core). The signals corresponding to the deuterated piperazine ring will be absent. The  $^{13}\text{C}$  NMR spectrum will show all carbon atoms in the molecule, with those bonded to deuterium exhibiting characteristic splitting patterns (if not decoupled) and altered relaxation times.[22]

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